N-(4-methoxyphenyl)-N-(1-phenylethyl)amine
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Overview
Description
®-N-(p-Anisyl)-alpha-methylbenzylamine is a chiral amine compound that features a p-anisyl group attached to an alpha-methylbenzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(p-Anisyl)-alpha-methylbenzylamine typically involves the reaction of p-anisaldehyde with ®-alpha-methylbenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol .
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired chiral amine.
Chemical Reactions Analysis
Types of Reactions
®-N-(p-Anisyl)-alpha-methylbenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
®-N-(p-Anisyl)-alpha-methylbenzylamine has diverse applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential use in the synthesis of chiral drugs and pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of ®-N-(p-Anisyl)-alpha-methylbenzylamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing the activity of the target molecule. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
(S)-N-(p-Anisyl)-alpha-methylbenzylamine: The enantiomer of the compound, which may exhibit different biological activities.
N-(p-Anisyl)-alpha-methylbenzylamine: The racemic mixture of the compound.
N-(p-Anisyl)-benzylamine: Lacks the alpha-methyl group, leading to different chemical properties.
Uniqueness
®-N-(p-Anisyl)-alpha-methylbenzylamine is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its specific interactions with molecular targets also distinguish it from its racemic and achiral counterparts .
Properties
Molecular Formula |
C15H17NO |
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Molecular Weight |
227.3g/mol |
IUPAC Name |
4-methoxy-N-[(1R)-1-phenylethyl]aniline |
InChI |
InChI=1S/C15H17NO/c1-12(13-6-4-3-5-7-13)16-14-8-10-15(17-2)11-9-14/h3-12,16H,1-2H3/t12-/m1/s1 |
InChI Key |
QKBUMGWVDNFABU-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2=CC=C(C=C2)OC |
SMILES |
CC(C1=CC=CC=C1)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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